9-hydroxy-2E-decenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-9-hydroxydec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLNYYGAKHAOJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCC/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Distribution of 9 Hydroxy 2e Decenoic Acid
Primary Biological Sources and Isolation
The principal biological source of 9-hydroxy-2E-decenoic acid is the mandibular glands of the queen honeybee (Apis mellifera). nih.gov In this context, it functions as a critical component of the queen mandibular pheromone (QMP), a complex chemical signature that regulates various aspects of colony life. The QMP is essential for maintaining the social hierarchy, inhibiting the reproductive development of worker bees, and ensuring the queen's dominance.
Both female castes of the honeybee, queens and workers, are capable of synthesizing hydroxylated 2(E)-decenoic acids in their mandibular glands. However, there is a distinct regioselectivity in their production. Queens predominantly produce this compound as part of their primer pheromone. In contrast, worker bees primarily synthesize the isomeric 10-hydroxy-2-decenoic acid (10-HDA), which is believed to serve as a larval food component and an antiseptic agent. Despite this specialization, trace amounts of each caste's dominant hydroxylated compound can be detected in the other. nih.gov
The isolation of fatty acids from natural sources like royal jelly or mandibular gland secretions typically involves solvent extraction methods. For instance, a common technique for isolating fatty acids from royal jelly is the use of a chloroform/methanol mixture (2:1 v/v). lmaleidykla.lt More advanced methods, such as ultrasound-assisted extraction (UAE), have also been developed to enhance the yield of fatty acids from royal jelly. lmaleidykla.lt Following extraction, chromatographic techniques are employed to separate and purify individual fatty acids, such as this compound, from the complex mixture. lmaleidykla.lt
Contextual Presence and Concentration in Apis mellifera Royal Jelly
Royal jelly, the protein-rich secretion from the hypopharyngeal and mandibular glands of young worker bees, is renowned for its complex chemical composition. It serves as the primary food for queen bees throughout their lives and for all honeybee larvae during their initial stages of development. While rich in various fatty acids, this compound is considered a minor constituent of the lipid fraction of royal jelly. researchgate.net
The fatty acid profile of royal jelly is dominated by its isomer, 10-hydroxy-2-decenoic acid (10-HDA), which is often used as a marker for the quality and authenticity of commercial royal jelly products. apiservices.biz In contrast, this compound is present in significantly lower quantities.
One study that directly compared the levels of these two isomers in royal jelly collected from bee colonies fed with various monofloral pollens found that the concentration of 9-HDA was consistently lower than that of 10-HDA. researchgate.net For instance, in royal jelly from colonies fed coffee and bitter bush pollens, the 10-HDA levels were approximately 1.66-1.67%, while the 9-HDA levels were considerably less, though a precise value was not provided in the abstract. researchgate.net
The primary concentration of this compound is found within the queen's mandibular glands, where it plays a direct role in pheromonal communication. Research has quantified the amount of 9-HDA in the mandibular glands of mated, laying queen bees.
| Compound | Abbreviation | Approximate Amount (µg) |
|---|---|---|
| 9-Oxo-2E-decenoic acid | 9-ODA | 200 |
| This compound | 9-HDA | 80 |
| Methyl p-hydroxybenzoate | HOB | 20 |
| 4-Hydroxy-3-methoxyphenylethanol | HVA | 2 |
This table presents the approximate amounts of the major components of the queen mandibular pheromone found in the glands of a single mated, laying queen honeybee. researchgate.net
Stereochemical Characterization and Isomeric Forms of 9 Hydroxy 2e Decenoic Acid
Enantiomeric Composition and Chirality in Biological Samples
Research into the chemical makeup of honeybee secretions has revealed that 9-hydroxy-2E-decenoic acid does not exist as a single, chirally pure compound in nature. Instead, it is found as a mixture of its (R) and (S) enantiomers, with the ratio varying between different biological contexts within the honeybee colony.
In the mandibular glands of a mature, mated, and laying queen honeybee, there is a distinct prevalence of one enantiomer over the other. The total amount of 9-HDA in these glands is approximately 80-110 µg. pnas.org Analysis of this glandular secretion has shown that the (R)-(-)-enantiomer is the dominant form, constituting 85% of the total 9-HDA present. pnas.org This indicates a specific biosynthetic pathway in the queen that favors the production of the (R) isomer.
Conversely, in royal jelly, the nutrient-rich secretion produced by worker bees to feed queen larvae and the queen herself, 9-HDA is also present as a mixture of its optical isomers. nih.gov However, the enantiomeric ratio in royal jelly differs from that in the queen's mandibular glands. Studies have identified an enantiomeric ratio of (R)- to (S)-isomers as 2:1 in royal jelly. nih.gov 9-HDA in royal jelly is thought to be a metabolite of 9-oxo-2E-decenoic acid (9-ODA) produced by worker bees, which is then fed back to the queen. nih.gov
Table 1: Enantiomeric Composition of this compound in Honeybee Biological Samples
| Biological Sample | Total 9-HDA Content (approx.) | Enantiomeric Ratio (R:S) | Predominant Enantiomer |
|---|---|---|---|
| Queen Mandibular Gland Secretion | 80-110 µg per queen | 85 : 15 | (R)-(-)-9-HDA |
| Royal Jelly | Variable | 2 : 1 | (R)-(-)-9-HDA |
Biological Implications of Stereoisomerism for Pheromonal Activity
The specific chirality of 9-HDA is integral to its function as a semiochemical within the complex blend of the queen mandibular pheromone. While both enantiomers are recognized as components of the QMP, research suggests they may have nuanced and potentially distinct roles in regulating honeybee behavior. mdpi.com
One of the key functions of 9-HDA is its contribution to the stability and cohesion of a swarm during reproductive swarming. Studies investigating the effect of the individual enantiomers on swarm clustering have shown that all forms of 9-HDA (the pure (R) and (S) enantiomers, as well as the racemic mixture) significantly prolong swarm aggregation compared to a control. nih.gov While statistical analysis at a P ≤ 0.05 level of significance did not reveal a difference between the effects of the enantiomers, behavioral observations indicated that the (R)-(-) enantiomer was the most active in retarding the dispersal of the swarm. nih.gov Furthermore, (R)-9-HDA has been specifically implicated as a key component of the swarm-settling signal from the queen. nih.gov
Table 2: Summary of Research Findings on the Pheromonal Activity of 9-HDA Stereoisomers
| Pheromonal Context | Observed Effect of 9-HDA Enantiomers | Key Findings |
|---|---|---|
| Swarm Clustering | Both enantiomers and racemic mixture prolong swarm aggregation. | Observational data suggests (R)-(-)-9-HDA is the most active in retarding swarm dispersal. nih.gov |
| Swarm Settling | (R)-9-HDA is involved in the queen's swarm-settling signal. | Highlights a specific role for the (R) enantiomer in this behavior. nih.gov |
| Drone Attraction | Both (R)- and (S)-9-HDA are considered to have a role in attracting drones. | They act as complementary components to the primary sex pheromone, 9-ODA. nih.gov |
| Queen Retinue Formation | Both enantiomers are part of the synergistic blend required for the full retinue response. | Individual enantiomers show no significant activity on their own. pnas.org |
Biosynthesis and Metabolic Pathways of 9 Hydroxy 2e Decenoic Acid
De Novo Synthesis Routes in Biological Organisms
The biosynthesis of 9-hydroxy-2E-decenoic acid (9-HDA) in honeybees (Apis mellifera) is a well-documented example of de novo fatty acid synthesis, involving a series of specific enzymatic modifications to a common precursor.
Enzymatic Transformations and Catalysis (e.g., Hydroxylation, β-oxidation, Desaturation)
The conversion of the 18-carbon stearic acid into the 10-carbon 9-HDA involves a multi-step enzymatic pathway primarily occurring in the mandibular glands. researchgate.net This process can be summarized into three main stages:
Hydroxylation : The initial step involves the hydroxylation of the stearic acid chain. This reaction is catalyzed by a P450 monooxygenase. Specifically for 9-HDA, the hydroxylation occurs at the ω-1 position (the penultimate carbon atom), which in stearic acid is carbon 17. researchgate.net
β-oxidation : Following hydroxylation, the long-chain hydroxy fatty acid undergoes a process of chain shortening via β-oxidation. This metabolic cycle systematically removes two-carbon acetyl-CoA units from the carboxyl end of the fatty acid. This process is repeated until the 18-carbon chain is reduced to a 10-carbon length. researchgate.net This β-oxidation process is considered caste-selective, with variations observed between queen and worker bees. researchgate.net
Desaturation : The final key transformation is the introduction of a double bond between the second and third carbon atoms (the α and β positions), creating the characteristic "2E" (trans) configuration of the final product. This desaturation step results in the formation of this compound.
Table 1: Key Enzymatic Steps in 9-HDA Biosynthesis
| Step | Process | Enzyme Class (Example) | Substrate | Product |
|---|---|---|---|---|
| 1 | ω-1 Hydroxylation | Cytochrome P450 Monooxygenase | Stearic Acid (C18:0) | 17-Hydroxystearic Acid |
| 2 | Chain Shortening | β-oxidation pathway enzymes | 17-Hydroxystearic Acid | 9-Hydroxydecanoic Acid |
| 3 | α,β-Desaturation | Acyl-CoA Dehydrogenase | 9-Hydroxydecanoic Acid | This compound |
Relationship with 9-Oxo-2E-decenoic Acid (9-ODA) Metabolism
9-HDA is a central molecule in the metabolic network of queen bee pheromones, being directly linked to the production of 9-oxo-2E-decenoic acid (9-ODA), the primary component of the queen mandibular pheromone (QMP).
This compound as a Metabolic Precursor of 9-ODA
Biochemical evidence confirms that 9-HDA is the direct metabolic precursor to 9-ODA. The conversion is an oxidation reaction where the hydroxyl group at the 9th position of 9-HDA is oxidized to a keto group, forming 9-ODA. researchgate.net This final oxidative step is crucial in producing the main "queen substance" that regulates many aspects of honeybee colony social behavior. researchgate.net
Interconversion Mechanisms within Apis mellifera
Within the mandibular glands of Apis mellifera, there is a dynamic interplay in the synthesis of hydroxylated fatty acids. Both queen and worker bees are capable of producing both 9-HDA (the ω-1 hydroxylation product) and its regioisomer, 10-hydroxy-2E-decenoic acid (10-HDA, the ω-hydroxylation product). researchgate.net However, queens predominantly produce 9-HDA and 9-ODA, while workers primarily synthesize 10-HDA, which is a component of royal jelly. researchgate.net
The mechanism of interconversion relates to the final oxidation step. In queens, the enzymatic machinery favors the oxidation of the 9-hydroxy group to form 9-ODA. researchgate.net In worker bees, research has shown they can reduce hydroxy-2(E)-decenoic acids to their corresponding saturated hydroxydecanoic acids, a transformation not observed in queens. researchgate.net This suggests different regulatory controls and enzymatic expressions between the castes that dictate the final ratio of these important semiochemicals.
Table 2: Predominant Mandibular Gland Fatty Acids in Honeybee Castes
| Compound | Caste | Primary Function |
|---|---|---|
| This compound (9-HDA) | Queen | Pheromone component, precursor to 9-ODA |
| 9-Oxo-2E-decenoic acid (9-ODA) | Queen | Main queen substance, primer and releaser pheromone |
| 10-Hydroxy-2E-decenoic acid (10-HDA) | Worker | Component of royal jelly, larval food |
Biotransformation and Degradation Pathways in Model Systems
Specific research on the biotransformation and degradation pathways of this compound in common model systems (such as E. coli or yeast) is not extensively documented in publicly available literature. However, as a medium-chain hydroxy fatty acid (MCFA), its degradation can be inferred from the general metabolic pathways for this class of molecules.
In biological systems, MCFAs are typically metabolized in the mitochondria via β-oxidation to produce energy. nih.govcreative-proteomics.com Unlike long-chain fatty acids, MCFAs can cross the mitochondrial membrane without the need for the carnitine shuttle system, allowing for more rapid metabolism. nih.gov The degradation pathway for 9-HDA would likely involve its activation to an acyl-CoA ester, followed by the standard β-oxidation cycle. This process would sequentially break down the molecule into acetyl-CoA units, which can then enter the citric acid cycle for ATP production. creative-proteomics.com The presence of the double bond and the hydroxyl group would require the action of auxiliary enzymes, such as an enoyl-CoA isomerase and a hydratase, to facilitate its complete breakdown.
Role in Biological Systems and Molecular Mechanisms of Action
Pheromonal Functions in Apis mellifera
As a critical constituent of the Queen Mandibular Pheromone (QMP), 9-hydroxy-2E-decenoic acid (9-HDA) is integral to the regulation of honeybee colony life. This caste-specific fatty acid, produced predominantly by the queen, serves as a chemical signal that orchestrates various aspects of bee development, reproduction, and social order. researchgate.net While queens primarily produce ω-1-functionalized acids like 9-HDA, worker bees predominantly synthesize the regioisomeric ω-functionalized 10-hydroxy-2E-decenoic acid (10-HDA). researchgate.net
Influence on Caste Differentiation and Development
The chemical environment of a honeybee larva is a primary determinant of its developmental fate. 9-HDA is a key part of the queen's primer pheromone, which signals her presence and reproductive status, thereby influencing the developmental trajectory of other female bees in the colony. While 9-HDA itself is a signal of a developed queen, the process of queen differentiation is more directly linked to larval diet, specifically royal jelly. Royal jelly contains high concentrations of the related compound 10-HDA, which has been shown to possess histone deacetylase (HDAC) inhibitor activity, a mechanism that facilitates the expression of queen-specific genes. nih.govplos.org The presence of 9-HDA in the hive environment, as part of the broader QMP, contributes to the maintenance of the established caste structure by signaling the presence of a viable queen, which suppresses the rearing of new queens.
Regulation of Worker Bee Ovarian Development
One of the most significant functions of 9-HDA, as a component of QMP, is the physiological suppression of reproduction in worker bees. nih.gov The queen's pheromonal signal, which includes 9-HDA and its oxidation product, 9-oxo-2-decenoic acid (9-ODA), strongly inhibits ovary activation and development in young worker bees. nih.gov This chemical control ensures the queen's reproductive dominance within the colony. wikipedia.orgnih.gov In queenless colonies, the absence of these inhibitory signals can lead to ovarian activation in some workers, who may then lay unfertilized eggs. nih.gov Research has demonstrated that both 9-ODA and 9-HDA are effective in inhibiting ovarian activation, thus preventing reproductive competition from workers and maintaining the colony's social hierarchy. nih.govnih.gov
Modulation of Colony Social Structure and Behavior
**Table 1: Pheromonal Functions of this compound in *Apis mellifera***
| Function | Mechanism of Action | Key Research Findings |
|---|---|---|
| Caste Maintenance | Component of the queen's primer pheromone, signaling her presence. | Suppresses the rearing of new queens in the presence of a fertile queen. |
| Ovary Suppression | Acts as a primer pheromone to inhibit worker ovarian development. | In combination with 9-ODA, strongly inhibits ovary activation in worker bees. nih.govnih.gov |
| Social Cohesion | Part of the Queen Mandibular Pheromone (QMP) that attracts workers. | Elicits retinue behavior, where workers attend to the queen, facilitating pheromone distribution. wikipedia.org |
Antimicrobial Research Investigations
Proposed Mechanisms of Bacterial Cell Membrane Disruption
Currently, there is a notable lack of direct scientific research specifically investigating the mechanisms by which this compound may disrupt bacterial cell membranes. While research into the antimicrobial properties of fatty acids is an active area, the specific interactions of this compound with bacterial membranes have not been extensively characterized.
However, studies on structurally similar medium-chain fatty acids may offer potential avenues for future investigation. For instance, the related compound decanoic acid has been shown to enhance the permeability of bacterial cell membranes, which in turn can increase the efficacy of other antimicrobial agents. nih.gov This suggests that a possible mechanism for this compound could involve similar interactions, leading to a breakdown of the membrane's integrity and subsequent leakage of cellular contents. It is important to emphasize that this is a hypothetical mechanism based on the activity of a related compound, and dedicated research is required to validate this for this compound.
Inhibition of Biofilm Formation in in vitro Models
There is limited direct research on the inhibition of biofilm formation specifically by this compound. However, extensive research on the closely related fatty acid, 10-hydroxy-2-decenoic acid (10-HDA), provides significant insights into the potential anti-biofilm activities of this class of molecules.
The molecular mechanism behind this anti-biofilm activity was investigated through quantitative reverse transcription PCR (qRT-PCR). The results showed that 10-HDA downregulated the expression of key global regulators, sarA and agrA, in S. aureus. nih.gov These regulators are pivotal in controlling the expression of various virulence factors, including those involved in biofilm formation. Additionally, the expression of the α-hemolysin gene, hla, was also suppressed by 10-HDA. nih.gov
While these findings are for 10-HDA, they suggest a plausible mechanism by which this compound might also inhibit biofilm formation. Future in vitro studies are necessary to determine if this compound exhibits similar effects on biofilm-forming bacteria.
Other Investigated Cellular and Molecular Interactions (excluding human cell lines used for clinical intent)
Beyond its potential antimicrobial properties, research into the cellular and molecular interactions of this compound and its close analogs has been explored in non-human, non-clinical contexts, primarily in insects and nematodes.
In the honeybee, Apis mellifera, this compound is a component of the queen's primer pheromone. researchgate.net Research has shown that both the S(+) and R(-) enantiomers of this compound, as well as the racemic mixture, significantly prolong swarm aggregation compared to a control. researchgate.net This indicates a direct molecular interaction with the olfactory or gustatory systems of worker bees, leading to a behavioral response. However, it does not appear to act as a long-range attractant for drones. researchgate.net
Studies on the related compound, 10-hydroxy-2-decenoic acid (10-HDA), have provided further insights into its broader biological activities. In the nematode Caenorhabditis elegans, 10-HDA has been found to extend lifespan. nih.gov This effect is thought to be mediated through dietary restriction and the target of rapamycin (B549165) (TOR) signaling pathways. nih.gov The compound also conferred increased tolerance to thermal and oxidative stress in the nematodes. nih.gov
In the context of insect development, a study on the stingless bee Melipona scutellaris investigated the role of 10-HDA as a potential factor in caste differentiation. nih.govnih.gov Despite being a histone deacetylase inhibitor and a putative regulator of queen differentiation in honeybees, 10-HDA was found to be unable to promote the differentiation of larvae into queens in this particular species. nih.govnih.gov This suggests that the cellular and molecular effects of these fatty acids can be species-specific.
The following table summarizes the key findings from these investigations:
| Compound | Organism | Investigated Effect | Outcome |
| This compound | Apis mellifera (Honeybee) | Swarm aggregation | Significantly prolonged swarm clustering researchgate.net |
| 10-hydroxy-2-decenoic acid | Caenorhabditis elegans (Nematode) | Lifespan and stress tolerance | Extended lifespan and increased tolerance to thermal and oxidative stress nih.gov |
| 10-hydroxy-2-decenoic acid | Melipona scutellaris (Stingless Bee) | Caste differentiation | Did not promote queen differentiation nih.govnih.gov |
Analytical and Detection Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 9-HDA, allowing for its separation from a mixture of other fatty acids and compounds. This separation is a critical prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of 9-HDA and other related fatty acids in royal jelly. The method offers high resolution and sensitivity, making it suitable for complex samples. In a typical HPLC setup for 9-HDA analysis, a reverse-phase column, such as a C18 column, is employed.
The mobile phase is generally an acidified mixture of an organic solvent (like methanol or acetonitrile) and water, run under isocratic or gradient conditions to achieve optimal separation. Detection is commonly performed using an ultraviolet (UV) detector. The α,β-unsaturated carbonyl group in the 9-HDA molecule allows for UV absorbance, typically in the range of 210-225 nm.
Research has demonstrated the use of HPLC-UV to determine the quantities of 9-HDA in the mandibular glands of queen honeybees. For instance, studies comparing different bee populations or behaviors have successfully used this method to quantify 9-HDA, revealing significant variations linked to reproductive status and environmental conditions. One study found that queens of absconding Africanized swarms contained large amounts of 9-HDA, with concentrations around 107.4 µg per bee.
Table 1: Example HPLC-UV Parameters for Fatty Acid Analysis in Bee Products
| Parameter | Condition |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Methanol/Water/Phosphoric Acid mixture |
| Flow Rate | Typically around 1.0 mL/min |
| Detection | UV Absorbance at ~215-225 nm |
| Internal Standard | α-naphtol or methyl 4-hydroxybenzoate may be used |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids, including 9-HDA. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. However, due to the low volatility of hydroxy fatty acids, a chemical derivatization step is required prior to GC analysis. researchgate.net
This process modifies the analyte to increase its volatility and thermal stability. A common derivatization method for compounds with active hydrogen groups (like the hydroxyl and carboxylic acid groups in 9-HDA) is silylation. This involves replacing the active hydrogens with a trimethylsilyl (TMS) group, forming a more volatile TMS ester.
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data that can confirm the identity of the compound based on its fragmentation pattern and molecular ion. GC-MS has been instrumental in identifying the regioisomeric composition of hydroxylated decenoic acids in the mandibular glands of honeybees. uni.lu
Thin-Layer Chromatography (TLC) is a versatile and cost-effective method used for the qualitative analysis and separation of lipids from biological extracts. For the analysis of 9-HDA, TLC can be used to profile the fatty acid content of royal jelly. In this technique, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to move up the plate. Separation occurs based on the differential partitioning of the compounds between the two phases.
High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers better resolution and sensitivity. HPTLC has been used for the comparative fingerprint profiling of fatty acids in different royal jelly samples. researchgate.net After separation, the spots can be visualized using various reagents. For more definitive identification, TLC can be coupled with mass spectrometry (TLC-MS), where the separated spots are eluted from the plate and analyzed by MS. researchgate.net
Spectroscopic and Spectrometric Characterization Methods
Following separation, spectroscopic and spectrometric methods are employed to confirm the precise chemical structure of 9-hydroxy-2E-decenoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of 9-HDA.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 9-HDA, ¹H NMR would be used to confirm the presence of the vinyl protons of the trans-double bond (typically in the 5.8-7.1 ppm region), the methine proton attached to the carbon bearing the hydroxyl group, and the terminal methyl group. The coupling constants (J-values) between the vinyl protons are characteristic of the trans (E) configuration.
¹³C NMR provides information on the number and types of carbon atoms in the molecule. The spectrum of 9-HDA would show distinct signals for the carboxylic acid carbon (around 170 ppm), the two olefinic carbons of the double bond, the carbon atom attached to the hydroxyl group (around 60-70 ppm), and the various methylene carbons in the alkyl chain.
While NMR is a definitive method for structural characterization, detailed, published, and assigned experimental ¹H and ¹³C NMR spectra for this compound are not readily found in broad literature searches. However, its use in confirming the structure of synthetic analogues and related natural products is a standard practice in chemical research.
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic methods (GC-MS or LC-MS), it provides powerful confirmation of a compound's identity in a complex mixture. For isolated compounds, direct infusion MS can be used.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly useful for polar and thermally unstable molecules like hydroxy fatty acids. In FAB-MS, the sample is mixed in a liquid matrix (e.g., glycerol) and bombarded with a beam of high-energy neutral atoms (such as argon or xenon). This process generates primarily protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. The detection of these pseudomolecular ions allows for the direct and accurate determination of the molecular weight of 9-HDA (186.25 g/mol ). This technique can also be used in tandem MS (MS/MS) experiments, where the pseudomolecular ion is fragmented to provide further structural information, such as the location of the hydroxyl group.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) stands out as a powerful analytical tool with high separation efficiency, short analysis times, and minimal sample consumption, making it well-suited for the analysis of fatty acids. mdpi.com CE techniques separate molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge, size, and the composition of the background electrolyte (BGE). acgpubs.org For fatty acids, the pH of the BGE is a critical parameter, as it must be high enough to ensure the deprotonation of the carboxylic acid group, rendering the molecule negatively charged. mdpi.com
Several modes of CE can be employed for the analysis of hydroxy fatty acids like this compound:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free electrolyte solution. mdpi.com While effective for charged molecules, the analysis of fatty acids can sometimes be challenging due to their tendency to form micelles at higher concentrations. springernature.com The use of organic solvents in the BGE can mitigate this issue and improve solubility. springernature.com
Micellar Electrokinetic Chromatography (MEKC): This technique is particularly useful for separating both neutral and charged molecules. researchgate.net In MEKC, surfactants are added to the BGE at concentrations above their critical micelle concentration to form micelles. researchgate.net The separation is then based on the differential partitioning of the analyte between the aqueous buffer and the micelles, which act as a pseudo-stationary phase. researchgate.net
For the specific challenge of separating the enantiomers of chiral molecules like this compound, chiral selectors are incorporated into the BGE. Cyclodextrins (CDs) are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. bme.huresearchgate.net The differing interactions between the enantiomers and the chiral cavity of the CD lead to differences in their electrophoretic mobilities, enabling their separation. bme.hunih.gov Various types of native and derivatized cyclodextrins can be screened to optimize the enantioseparation. chromatographyonline.com
Below is a table representing typical experimental conditions for the chiral separation of hydroxy fatty acids using capillary electrophoresis with cyclodextrins. It is important to note that while these conditions are based on established methods for similar compounds, specific optimization would be required for this compound.
Table 1: Representative Experimental Conditions for Chiral Capillary Electrophoresis of Hydroxy Fatty Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Provides the separation channel. |
| Background Electrolyte (BGE) | 25 mM phosphate buffer, pH 7.5 | Maintains a stable pH and conductivity for separation. |
| Chiral Selector | 15 mM β-cyclodextrin derivative | Induces differential migration of the enantiomers. |
| Applied Voltage | 20 kV | Drives the electrophoretic and electroosmotic flow. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, well-defined sample plug. |
| Detection | UV-Vis at 200 nm | Monitors the separated analytes as they pass the detector. |
Advanced Methodological Developments for Chiral Analysis (e.g., Modified Mosher's Method)
The determination of the absolute configuration of chiral centers is a critical aspect of natural product chemistry and pharmacological studies. The modified Mosher's method is a widely used nuclear magnetic resonance (NMR) technique for elucidating the absolute stereochemistry of chiral secondary alcohols. nih.govresearchgate.net This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. nih.gov
This reaction results in the formation of a pair of diastereomeric esters. nih.gov Because these esters are diastereomers, their corresponding protons will exhibit different chemical shifts in the ¹H-NMR spectrum. researchgate.net The key to the method is the analysis of the differences in the chemical shifts (Δδ) for the protons on either side of the newly formed ester linkage. The sign of the Δδ value (calculated as δS - δR) is consistently related to the spatial arrangement of the substituents around the chiral center in a conformation where the carbonyl of the MTPA group and the C-O bond of the chiral center are eclipsed. illinois.edu
For this compound, the hydroxyl group at the C-9 position is a secondary alcohol, making it a suitable candidate for the modified Mosher's method. The analysis would involve the following steps:
Derivatization: Separate reactions of the this compound enantiomers with (R)-MTPA-Cl and (S)-MTPA-Cl to form the respective diastereomeric MTPA esters.
¹H-NMR Analysis: Acquisition of high-resolution ¹H-NMR spectra for both diastereomeric esters.
Spectral Assignment: Unambiguous assignment of the proton signals for the substituents on either side of the C-9 stereocenter.
Calculation of Δδ: Calculation of the chemical shift differences (Δδ = δS - δR) for the assigned protons.
Configuration Assignment: Determination of the absolute configuration based on the sign of the Δδ values according to the established Mosher's method model. Protons that lie on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values.
The following table provides a generalized model for the interpretation of Δδ values in a modified Mosher's method analysis for a secondary alcohol.
Table 2: Generalized Model for Determining Absolute Configuration using the Modified Mosher's Method
| Δδ (δS - δR) | Predicted Location of Protons Relative to MTPA Plane | Implied Absolute Configuration |
|---|---|---|
| Positive | Protons on the right side of the MTPA plane in the assumed conformation. | Assignment based on the established model. |
| Negative | Protons on the left side of the MTPA plane in the assumed conformation. | Assignment based on the established model. |
Synthetic Methodologies for 9 Hydroxy 2e Decenoic Acid and Analogs
Chemical Synthesis Approaches
Chemical synthesis offers versatile and well-established routes to 9-HDA, allowing for precise control over the molecular structure, including the stereochemistry of the chiral center and the geometry of the double bond.
The biological activity of 9-HDA is often dependent on its stereochemistry at the C-9 position. Consequently, methods that can selectively produce a single enantiomer ((R)- or (S)-9-HDA) are of significant interest.
One prominent enantioselective method involves the organocuprate-catalyzed ring-opening of chiral methyl oxiranes. researchgate.net This pathway has been successfully employed to synthesize S-(+)-9-HDA, R-(−)-9-HDA, and the racemic mixture. researchgate.net The strategy relies on the use of enantiomerically pure starting materials (S-(−)- or R-(+)-methyl oxirane) to dictate the stereochemistry of the final product. researchgate.net
Another approach utilizes enzymatic resolution. For instance, the synthesis of (R)-(−)-9-hydroxy-(E)-decenoic acid has been achieved through enzyme-catalyzed transesterification of 2-alkanols in an organic solvent using porcine pancreatic lipase, which demonstrates high enantioselectivity. researchgate.net
Total synthesis strategies provide pathways to construct 9-HDA from simpler, more readily available starting materials. A notable metal-free and stereoselective synthesis has been developed, which can be performed on a gram scale. rsc.org This approach often begins with the TEMPO-catalyzed oxidation of readily available alcohols to their corresponding aldehydes. researchgate.net
Following the aldehyde formation, a crucial step is the Doebner-Knoevenagel reaction between the aldehyde and malonic acid. rsc.orgresearchgate.net This condensation reaction is highly effective for the selective preparation of α,β-unsaturated acids, establishing the required (E)-double bond with high yield. rsc.org For the synthesis of 9-HDA specifically, a common strategy is to first synthesize its oxidized counterpart, 9-oxo-2E-decenoic acid (9-ODA). The keto group of 9-ODA is then selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to yield 9-HDA. researchgate.net
| Precursor/Intermediate | Key Reaction | Reagent/Catalyst | Product |
| Chiral Methyl Oxiranes | Organocuprate-catalyzed ring opening | Organocuprate | (R)- or (S)-9-HDA |
| Racemic 2-Alkanols | Enzymatic transesterification | Porcine Pancreatic Lipase | (R)-(-)-9-HDA |
| 9-oxo-2E-decenoic acid (9-ODA) | Selective reduction | Sodium Borohydride (NaBH₄) | 9-HDA |
| Alcohols | TEMPO-catalyzed oxidation | TEMPO | Aldehydes |
| Aldehydes | Doebner-Knoevenagel reaction | Malonic Acid | α,β-unsaturated acids |
To understand how the structure of 9-HDA relates to its biological function, chemists synthesize a variety of analogs by modifying specific parts of the molecule. These structure-activity relationship (SAR) studies are crucial for identifying the key chemical features responsible for its activity.
Derivatization can be targeted at several key positions on the 9-HDA molecule:
The Carboxyl Group: The carboxylic acid can be converted into esters or amides to investigate the importance of the acidic proton and the potential for hydrogen bonding.
The Hydroxyl Group: The secondary alcohol at C-9 can be acylated to form esters or converted to ethers, altering the polarity and steric bulk at this position.
The Alkyl Chain: The length of the carbon chain can be shortened or lengthened, or branching can be introduced to probe the role of hydrophobicity and chain length in binding to biological targets.
The Double Bond: The α,β-unsaturated system can be reduced or isomerized to understand its role in the molecule's reactivity and conformation.
By systematically making these modifications and evaluating the biological activity of each analog, researchers can build a comprehensive understanding of the pharmacophore. nih.govmdpi.com
Biotechnological and Microbial Synthesis Platforms
Biotechnological methods represent an increasingly attractive alternative to chemical synthesis, offering the potential for more sustainable and environmentally friendly production of 9-HDA. These platforms leverage the catalytic power of enzymes and engineered microorganisms.
The genetic tractability of microorganisms like Escherichia coli and the yeast Pichia pastoris makes them ideal chassis for metabolic engineering. youtube.comnih.gov While much of the detailed research has focused on the microbial production of the regioisomer 10-hydroxy-2E-decenoic acid (10-HDA), the strategies are directly applicable to the synthesis of 9-HDA.
Escherichia coli : A common strategy involves modifying the fatty acid β-oxidation pathway. acs.org Key genetic modifications include:
Deletion of β-oxidation genes: Genes such as fadB and fadJ, which are involved in the degradation of fatty acid intermediates, are knocked out to prevent the loss of the C10 backbone. acs.org
Heterologous gene expression: A P450 monooxygenase system capable of hydroxylating a fatty acid at the ω-1 position (C-9) is introduced. This requires the expression of both the P450 enzyme and a compatible cytochrome P450 reductase (CPR) to transfer electrons from a cofactor like NAD(P)H. acs.orgnih.gov
Pathway optimization: Additional enzymes, such as an acyl-CoA synthetase and a thioesterase, are often co-expressed to efficiently convert a precursor like decanoic acid into the final product. acs.orgnih.gov
Pichia pastoris : This methylotrophic yeast is a robust host for producing high levels of recombinant proteins and chemicals. nih.govuniba.it Its advantages include the ability to grow to very high cell densities and the availability of strong, tightly regulated promoters, such as the alcohol oxidase 1 promoter (PAOX1). nih.gov For 9-HDA production, P. pastoris could be engineered to express a specific steroid 15α-hydroxylase or another suitable P450 enzyme that can perform the required ω-1 hydroxylation on a decenoic acid substrate. nih.gov
| Microbial Host | Key Engineering Strategy | Target Genes/Enzymes |
| Escherichia coli | Modification of β-oxidation pathway; Heterologous P450 expression | Deletion: fadB, fadJ; Expression: P450 monooxygenase, Cytochrome P450 Reductase (CPR), Acyl-CoA Synthetase, Thioesterase |
| Pichia pastoris | Heterologous expression of hydroxylating enzymes | P450 monooxygenase (e.g., steroid 15α-hydroxylase), Cytochrome P450 Reductase (CPR) |
Enzymatic bioconversion can be performed using either isolated enzymes or whole-cell catalysts. Whole-cell biotransformation, which uses engineered microbes, is often preferred as it avoids costly enzyme purification and provides an internal system for cofactor regeneration. nih.gov
The production of 10-HDA in E. coli from decanoic acid serves as a model for 9-HDA bioconversion. acs.orgnih.gov This process typically involves two main steps: the conversion of decanoic acid to trans-2-decenoic acid, followed by the terminal hydroxylation of the fatty acid chain. nih.gov
Several strategies are employed to optimize the yield of these bioconversion processes:
Cofactor Regeneration: The activity of P450 enzymes is dependent on the supply of NAD(P)H. acs.org To avoid this becoming a limiting factor, a cofactor regeneration system is often co-expressed. Overexpressing an enzyme like glucose dehydrogenase can regenerate NAD(P)H, thereby improving the catalytic performance of the P450 enzyme. acs.org
Enhanced Substrate/Product Transport: The movement of fatty acid substrates and products across the cell membrane can be a bottleneck. The use of cell permeabilizing agents, such as Triton X-100 or Tween-80, can increase membrane permeability. acs.org Additionally, overexpressing endogenous transporter proteins can facilitate the export of the final product, relieving feedback inhibition and simplifying downstream processing. nih.govnih.gov
Optimization of Fermentation Conditions: Standard fermentation parameters, including temperature, pH, inducer concentration (e.g., IPTG), and substrate feeding strategies, are carefully optimized to maximize both cell growth and product formation. mdpi.com
Future Research Directions and Unanswered Questions
Elucidation of Comprehensive Metabolic Networks and Regulatory Pathways
The biosynthesis of 9-HDA is known to occur in the mandibular glands of honeybees and is particularly characteristic of queens, distinguishing it from the worker bee's primary production of the regioisomeric 10-hydroxy-2E-decenoic acid (10-HDA). researchgate.netnih.gov However, a complete map of the metabolic network governing its synthesis, degradation, and regulation is still needed.
Future research should focus on:
Complete Pathway Mapping: While it is understood that 9-HDA serves as a direct precursor to 9-oxo-2E-decenoic acid (9-ODA) via oxidation, the full enzymatic cascade leading to 9-HDA is not fully characterized. nih.gov Isotopic labeling studies, similar to those used for 10-HDA, could definitively trace the conversion of precursor fatty acids like stearic acid through hydroxylation and subsequent chain shortening by β-oxidation to form 9-HDA. nih.gov
Enzyme Identification and Characterization: Research has implicated cytochrome P450 genes, such as cyp6bd1, in the queen-specific ω-1 hydroxylation pattern that yields 9-HDA. nih.gov A critical next step is the functional expression and biochemical characterization of these and other candidate enzymes (e.g., acyl-CoA synthetases, dehydrogenases, and thioesterases) to confirm their precise roles and catalytic mechanisms in the 9-HDA pathway.
Regulatory Mechanisms: The caste-specific production of 9-HDA suggests a tightly controlled regulatory network. nih.gov Future investigations using transcriptomics and proteomics on queen mandibular glands at different developmental stages can identify key transcription factors, signaling molecules, and hormonal cues (e.g., juvenile hormone) that upregulate or downregulate the expression of biosynthetic genes. Understanding this regulation is fundamental to comprehending honeybee biology and could inform biotechnological production strategies.
| Research Area | Objective | Key Unanswered Questions |
| Pathway Mapping | To define the complete enzymatic sequence for 9-HDA biosynthesis and degradation. | What are all the intermediate molecules and enzymes involved in converting long-chain fatty acids to 9-HDA? |
| Enzyme Function | To characterize the specific enzymes responsible for each step of the metabolic pathway. | What is the substrate specificity and kinetic profile of the P450 enzyme responsible for ω-1 hydroxylation? |
| Genetic Regulation | To identify the genes and signaling pathways that control 9-HDA production. | Which transcription factors are activated to induce the expression of 9-HDA-specific biosynthetic genes in queen bees? |
Investigation of Enantiomer-Specific Biological Roles and Potencies
9-HDA is a chiral molecule, existing as (R)-(-)-9-HDA and (S)-(+)-9-HDA enantiomers. researchgate.net In biological systems, enantiomers often exhibit different binding affinities for chiral targets like receptors and enzymes, resulting in distinct biological activities or potencies. While both enantiomers are present in the queen pheromone blend, their specific contributions and potential for differential effects in other contexts are poorly understood.
Key research directions are:
Comparative Potency Studies: With established methods for the chemical synthesis of both pure enantiomers, researchers can now perform direct comparisons. researchgate.net A crucial study on honeybee swarming behavior found that while both enantiomers prolonged swarm aggregation, qualitative observations suggested that the R(-) enantiomer was more active in delaying dispersal. nih.gov This preliminary finding needs to be expanded with rigorous dose-response studies to quantify differences in potency.
Enantiomer-Specific Pharmacological Screening: The pure enantiomers should be screened separately in a wide range of pharmacological assays (e.g., anti-inflammatory, neuroprotective, anti-proliferative). It is plausible that one enantiomer is responsible for a specific effect, or that they possess entirely different, non-overlapping activities.
Chiral Recognition at Molecular Targets: If specific receptors or enzymes for 9-HDA are identified, it will be essential to investigate their stereoselectivity. Binding assays and structural biology studies (e.g., X-ray crystallography) could reveal how each enantiomer interacts differently with the binding pocket, providing a molecular basis for any observed differences in biological activity.
| Enantiomer | Known Activity | Future Research Questions |
| (R)-(-)-9-HDA | Prolongs honeybee swarm aggregation; potentially more potent than the (S) enantiomer in this role. nih.gov | Does it have higher affinity for specific mammalian receptors? Does it exhibit superior anti-inflammatory or neurogenic activity? |
| (S)-(+)-9-HDA | Prolongs honeybee swarm aggregation. nih.gov | Does it have unique biological roles distinct from the (R) enantiomer? Could it act as an antagonist or modulator of the (R) enantiomer's activity? |
| Racemic (R,S)-9-HDA | Prolongs honeybee swarm aggregation. nih.gov | Is the effect of the mixture simply additive, or is there a synergistic interaction between the enantiomers? |
Development of Novel Research Tools and Advanced in vitro/in vivo Model Systems
To accelerate the exploration of 9-HDA's biological functions, the development of specialized research tools and validated model systems is imperative. The lack of such resources currently limits the ability to perform high-throughput screening and detailed mechanistic studies.
Future efforts should be directed toward:
Chemical Probes and Reagents: The synthesis of tagged versions of 9-HDA (e.g., fluorescent, biotinylated, or photo-affinity labeled probes) would be invaluable for identifying binding proteins and visualizing the compound's subcellular localization. Furthermore, the creation of specific antibodies against 9-HDA could enable the development of sensitive immunoassays for its quantification in biological samples.
Cell-Based Assay Development: High-throughput screening requires robust cell-based assays. nih.gov This could involve engineering cell lines with reporter genes (e.g., luciferase or GFP) linked to transcription factors known to be modulated by fatty acids. koreascience.kr Such systems would allow for rapid screening of chemical libraries to find modulators of 9-HDA signaling or to test the activity of 9-HDA itself on various signaling pathways.
Validated In Vitro and In Vivo Models: Establishing relevant disease models is crucial. For potential anti-inflammatory effects, this would involve using cell cultures of macrophages or other immune cells. For neuroprotective properties, primary neuronal cultures, organoids, or animal models of neurodegeneration (e.g., in C. elegans or mice) would need to be validated to show responsiveness to 9-HDA. These models will be essential for moving from basic discovery to preclinical evaluation.
Expanding Biotechnological Production Efficiencies for Research Scale
A significant bottleneck for extensive research is the limited availability of pure 9-HDA. Extraction from natural sources is impractical for obtaining the quantities needed for pharmacological studies. While chemical synthesis routes exist, biotechnological production offers a potentially more sustainable, scalable, and stereoselective alternative. researchgate.netresearchgate.net
Future research should aim to:
Develop Microbial Chassis: Building on successful strategies for producing 10-HDA, engineered microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae can be developed as production hosts. nih.govacs.org This involves introducing the necessary biosynthetic genes, such as the specific cytochrome P450 for ω-1 hydroxylation, and optimizing the metabolic background by, for example, deleting competing β-oxidation pathways. acs.org The feasibility of this approach has been demonstrated, but significant optimization is required. jst.go.jp
Enzyme Engineering and Pathway Optimization: The efficiency of microbial production will depend on the performance of the heterologously expressed enzymes. Protein engineering could be used to improve the activity, stability, and specificity of key enzymes like the P450 hydroxylase. Furthermore, metabolic engineering strategies to increase the precursor pool (e.g., decanoic acid or its CoA derivative) and efficiently export the final product will be critical for achieving high yields.
Process Optimization: Fermentation conditions, including media composition, temperature, pH, and aeration, must be optimized to maximize cell growth and product formation. Developing efficient downstream processing and purification methods will also be necessary to obtain high-purity 9-HDA suitable for biochemical and pharmacological research.
Q & A
Q. What strategies validate the role of this compound in lipid signaling pathways?
- Methodological Answer : Combine knockout cell models (e.g., CRISPR-Cas9) with lipidomics profiling. Quantify downstream metabolites via LC-MS/MS and correlate concentrations with phenotypic changes (e.g., apoptosis). Confounders like endogenous lipid interference require blank subtraction and isotopic internal standards .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response data for this compound in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. Report confidence intervals and uncertainties from triplicate measurements .
Q. What guidelines ensure reproducibility in reporting spectroscopic data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
